molecular formula C14H17BrN2O2 B14277881 4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl- CAS No. 167157-94-0

4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl-

Cat. No.: B14277881
CAS No.: 167157-94-0
M. Wt: 325.20 g/mol
InChI Key: FVQAEZOUDXAZGN-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl- is a derivative of quinazolinone, a heterocyclic chemical compound Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl- typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Alkylation: The propoxy and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the quinazolinone core or the bromine atom, potentially leading to dehalogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl- would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and alkyl groups may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the bromine, propoxy, and propyl groups.

    6-Bromo-4(3H)-Quinazolinone: A simpler derivative with only the bromine substitution.

    2-Propoxy-4(3H)-Quinazolinone: A derivative with only the propoxy group.

Properties

CAS No.

167157-94-0

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

6-bromo-2-propoxy-3-propylquinazolin-4-one

InChI

InChI=1S/C14H17BrN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

FVQAEZOUDXAZGN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Br)N=C1OCCC

Origin of Product

United States

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